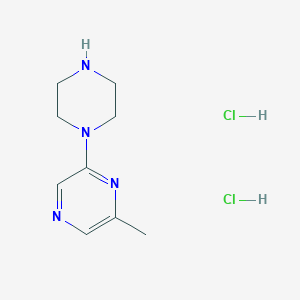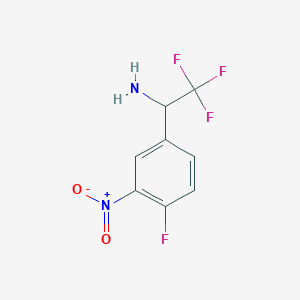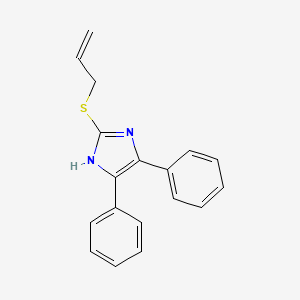![molecular formula C18H20BrN3O B12272125 N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272125.png)
N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-bromobenzoyl)pipéridin-4-yl]-N-méthylpyridin-2-amine est un composé organique complexe qui appartient à la classe des dérivés de la pipéridine. Les dérivés de la pipéridine sont connus pour leur rôle important dans l'industrie pharmaceutique en raison de leurs diverses activités biologiques.
Méthodes De Préparation
La synthèse de la N-[1-(4-bromobenzoyl)pipéridin-4-yl]-N-méthylpyridin-2-amine implique généralement des réactions organiques en plusieurs étapes.Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et des contrôles de température spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée .
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
La N-[1-(4-bromobenzoyl)pipéridin-4-yl]-N-méthylpyridin-2-amine subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction: Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation d'alcools ou d'amines.
Substitution: Le composé peut subir des réactions de substitution nucléophile, où l'atome de brome est remplacé par d'autres nucléophiles tels que l'hydroxyde, le cyanure ou les amines.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l'éthanol), les catalyseurs (par exemple, le palladium sur carbone) et les températures contrôlées (par exemple, les conditions de reflux).
Applications de la recherche scientifique
La N-[1-(4-bromobenzoyl)pipéridin-4-yl]-N-méthylpyridin-2-amine a une large gamme d'applications de recherche scientifique:
Chimie: Elle est utilisée comme unité de base dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine: Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies, notamment les troubles neurologiques et les cancers.
Mécanisme d'action
Le mécanisme d'action de la N-[1-(4-bromobenzoyl)pipéridin-4-yl]-N-méthylpyridin-2-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines kinases ou interagir avec les récepteurs des neurotransmetteurs, affectant les voies de signalisation cellulaire .
Applications De Recherche Scientifique
N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Mécanisme D'action
The mechanism of action of N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
La N-[1-(4-bromobenzoyl)pipéridin-4-yl]-N-méthylpyridin-2-amine peut être comparée à d'autres dérivés de la pipéridine, tels que:
N-(pipéridin-4-yl)benzamide: Connu pour ses propriétés anticancéreuses.
N-(4-bromobenzoyl)pipéridin-4-yl]-N-(oxan-4-yl)acétamide: Étudié pour ses applications thérapeutiques potentielles.
N-(4-{5-[1-(4-bromobenzoyl)pipéridin-4-yl]-1,2,4-oxadiazol-3-yl}phényl)acétamide: Enquête sur ses activités biologiques.
Le caractère unique de la N-[1-(4-bromobenzoyl)pipéridin-4-yl]-N-méthylpyridin-2-amine réside dans ses caractéristiques structurelles spécifiques et les activités biologiques qui en résultent, ce qui peut offrir des avantages par rapport à d'autres composés similaires dans certaines applications.
Propriétés
Formule moléculaire |
C18H20BrN3O |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
(4-bromophenyl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H20BrN3O/c1-21(17-4-2-3-11-20-17)16-9-12-22(13-10-16)18(23)14-5-7-15(19)8-6-14/h2-8,11,16H,9-10,12-13H2,1H3 |
Clé InChI |
JUUWUSAKDRFCNJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)C(=O)C2=CC=C(C=C2)Br)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-butyl-1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12272043.png)
![6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12272049.png)
![1-(Benzo[b]thiophen-6-yl)piperazine](/img/structure/B12272056.png)
![5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12272060.png)

![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12272071.png)

![3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride](/img/structure/B12272092.png)
![2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B12272099.png)


![3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12272115.png)


